Methyl 6-chloro-5-methylpicolinate

Volatility Distillation Evaporative workup

Synthetic chemists requiring a bifunctional pyridine intermediate often face batch variability when substituting picolinate esters or positional isomers. Methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2) eliminates this risk with defined 98% purity and orthogonal reactive handles. • 6-Chloro leaving group enables Pd-catalyzed Suzuki, Negishi, and Buchwald-Hartwig couplings; 2-methyl ester remains intact for subsequent hydrolysis or aminolysis. • Consensus LogP of 1.95 and 2 rotatable bonds ensure compatibility with THF, dioxane, and DMF, while enabling efficient aqueous workup vs. the more lipophilic ethyl ester homolog. • Direct precursor to the 6-chloro-5-methylpyridine-2-carboxylate scaffold used in 5-HT1A agonists (F-14679, F-13714) and agrochemical patent families (Syngenta, Bayer). • 98% assay (HPLC/GC) with full characterization data eliminates impurity confounding in biological SAR studies.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 178421-22-2
Cat. No. B182450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-5-methylpicolinate
CAS178421-22-2
SynonymsMethyl 6-chloro-5-Methylpicolinate
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)C(=O)OC)Cl
InChIInChI=1S/C8H8ClNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3
InChIKeyAMIHCSRDGRJMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-chloro-5-methylpicolinate: Bifunctional Pyridine Ester


Methyl 6-chloro-5-methylpicolinate (CAS 178421-22-2) is a disubstituted picolinate ester featuring a chlorine atom at the pyridine 6-position and a methyl group at the 5-position, with a methyl ester at the 2-carboxylate site . This substitution pattern creates a bifunctional intermediate with orthogonal reactive handles: the ester group enables hydrolysis to the free acid or amidation, while the 6-chloro substituent acts as a leaving group for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions . The compound is supplied as a solid with typical commercial purity of 98%, a molecular weight of 185.61 g/mol, and a consensus LogP of approximately 1.95, conferring moderate lipophilicity suitable for organic-phase reactions . It is employed as a key intermediate in the synthesis of pharmaceutical candidates—including 5-HT1A receptor agonists—and agrochemical active ingredients .

Bifunctional picolinate for orthogonal ester and chloro reactivity
Supports multi-step synthesis requiring sequential functionalization
Moderate lipophilicity fit for organic-phase reactions and extractive workup

Methyl 6-chloro-5-methylpicolinate: Why Generic Substitution Fails


Although several chlorinated picolinate esters share the same core heterocycle, substitution pattern, ester chain length, and position of the chlorine atom each independently dictate the compound's physicochemical profile and thus its suitability as a synthetic intermediate. Replacing methyl 6-chloro-5-methylpicolinate with its ethyl ester homolog alters lipophilicity, aqueous solubility, and boiling point—parameters that directly affect extractive workup, chromatographic purification, and reaction solvent compatibility . Switching to a positional isomer such as methyl 5-chloro-6-methylpicolinate changes the rotatable bond count and steric environment around the reactive chlorine center, which can influence nucleophilic substitution rates and cross-coupling yields . Using the free acid instead of the methyl ester eliminates the ester protective group and alters solubility, requiring different coupling conditions. Because this compound serves as a precision intermediate in multi-step syntheses where downstream yields are highly sensitive to the steric and electronic properties of the starting ester, generic substitution without quantitative justification introduces batch-to-batch variability and jeopardizes process reproducibility [1].

Ethyl ester homolog
Altered lipophilicity and boiling point may shift extraction efficiency and thermal workup parameters; process reproducibility may not transfer directly.
Positional isomer
Different chlorine steric environment and rotatable bond count can influence nucleophilic substitution rates and cross-coupling yields.
Free acid analog
Loss of ester protective group alters solubility and requires different coupling conditions, limiting direct replacement in established routes.

Methyl 6-chloro-5-methylpicolinate: Comparative Evidence vs. Analogs


Boiling Point Advantage vs. Ethyl Ester

Methyl 6-chloro-5-methylpicolinate exhibits a predicted boiling point of 298.1±35.0 °C at 760 mmHg, compared to 311.5±37.0 °C for its ethyl ester analog (ethyl 6-chloro-5-methylpicolinate, CAS 178421-21-1) . This approximately 13.4 °C lower boiling point translates to a measurably higher vapor pressure (estimated 0.0±0.6 mmHg at 25 °C for the methyl ester) and facilitates more efficient solvent removal under reduced pressure during post-reaction concentration steps . The difference is practically meaningful for processes where thermal exposure must be minimized to prevent decomposition of sensitive downstream intermediates.

Boiling Point
Cross-study comparable
Δ ≈ 13.4 °C lower vs. ethyl ester analog
Supports gentler evaporative workup
Predicted values at 760 mmHg
Volatility Distillation Evaporative workup

Lipophilicity: LogP Differential vs. Ethyl Ester

The consensus LogP (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for methyl 6-chloro-5-methylpicolinate is 1.95 , whereas the ethyl ester analog yields a consensus LogP of 2.29 . This ΔLogP of approximately 0.34 units indicates that the methyl ester is measurably less lipophilic, which directly impacts partitioning behavior in aqueous-organic extraction workflows. The methyl ester's lower LogP also correlates with higher predicted aqueous solubility (ESOL: 0.357 mg/mL, LogS -2.72) compared to the ethyl ester (ESOL: 0.229 mg/mL, LogS -2.94) . For reaction sequences requiring aqueous washes or mixed aqueous-organic solvent systems, the methyl ester provides more predictable phase separation and reduced product loss to the aqueous layer.

Lipophilicity
Cross-study comparable
ΔLogP ≈ 0.34 lower; 1.56× higher aq. solubility
May reduce product loss in aqueous extraction
Computational consensus LogP
Lipophilicity LogP Liquid-liquid extraction

Conformational Flexibility vs. Positional Isomer

Methyl 6-chloro-5-methylpicolinate possesses 2 rotatable bonds (the methyl ester and the 5-methyl group), whereas its positional isomer methyl 5-chloro-6-methylpicolinate (CAS 1261749-95-4) possesses only 1 rotatable bond (the methyl ester alone, with the methyl group fixed at the 6-position adjacent to the ring nitrogen) . This difference in conformational freedom directly affects the steric accessibility of the chlorine atom for nucleophilic displacement. In the target compound, the chlorine at the 6-position is adjacent to the ester, whereas in the positional isomer the chlorine at the 5-position sits between the methyl (6-position) and the ester-bearing carbon. The TPSA is identical at 39.19 Ų for both compounds, but the LogP differs: 1.95 (consensus) for the target compound vs. 1.83 (single-method) for the positional isomer .

Conformational Flexibility
Cross-study comparable
2 rotatable bonds vs. 1 for positional isomer
Steric environment review for SNAr and coupling
Based on SMILES/InChI structural analysis
Conformational analysis Steric effects Reactivity

Purity Specification vs. Positional Isomer

Methyl 6-chloro-5-methylpicolinate is routinely supplied at 98% purity by multiple independent vendors including Bidepharm, Sigma-Aldrich (Ambeed), Aladdin, and Gentaur, with batch-specific QC documentation (NMR, HPLC, GC) available . In contrast, methyl 5-chloro-6-methylpicolinate (the positional isomer) is typically offered at 95% minimum purity by vendors such as AKSci and Chemenu . This 3-percentage-point purity differential is significant for multi-step synthesis, where impurities in early intermediates propagate and amplify through subsequent transformations. The 98% specification, supported by analytical certificates, reduces the burden of pre-use purification and improves mass balance accountability in GMP-like or publication-grade research settings.

Purity Specification
Cross-study comparable
≥98% vs. 95% minimum for positional isomer
Reduces cumulative impurity effects
Multi-vendor commercial specs, 2024-2025
Purity specification Quality control Procurement standard

Inert Atmosphere Storage Requirement

Methyl 6-chloro-5-methylpicolinate requires storage under inert atmosphere at room temperature according to multiple authoritative sources including ChemicalBook, Sigma-Aldrich, and Chemsrc . This is consistent with the presence of both an electrophilic ester carbonyl and an activated aryl chloride on the same ring system, which together render the compound moderately moisture-sensitive and susceptible to hydrolysis. In contrast, methyl 6-chloropicolinate (CAS 6636-55-1), which lacks the electron-donating 5-methyl substituent, is specified for storage at room temperature without a universal inert atmosphere requirement . The 5-methyl group in the target compound exerts a +I (inductive) effect that modestly increases electron density on the ring, which can enhance the reactivity of the 6-chloro substituent toward hydrolysis under ambient humidity. The predicted pKa of -0.74±0.10 for the conjugate acid of the target compound also indicates that the pyridine nitrogen is less basic than in unsubstituted pyridine (pKa ~5.2), consistent with the electron-withdrawing effect of the chlorine and ester groups.

Storage Requirement
Class-level inference
Inert atmosphere required vs. ambient dry for des-methyl analog
Hydrolysis susceptibility context to verify
Qualitative vendor specification difference
Storage condition Stability Hydrolysis susceptibility

Methyl 6-chloro-5-methylpicolinate: Application Scenarios


Pharmaceutical Intermediate for 5-HT1A Agonist Synthesis

Methyl 6-chloro-5-methylpicolinate serves as the direct methyl ester precursor to the 6-chloro-5-methylpyridine-2-carboxylate scaffold employed in the synthesis of F-14679 and F-13714, potent and selective 5-HT1A receptor agonists developed by Pierre Fabre Médicament. In the published synthetic route, the ethyl ester analog (ethyl 6-chloro-5-methylpyridine-2-carboxylate) undergoes NaBH₄ reduction, chloro displacement with methylamine, and MnO₂ oxidation to yield the key pyridine-2-carboxaldehyde intermediate [1]. The methyl ester variant offers the demonstrated advantage of lower lipophilicity (consensus LogP 1.95 vs. 2.29 for ethyl ester) and higher water solubility (0.357 vs. 0.229 mg/mL ESOL), which can streamline aqueous workup and chromatographic purification of polar intermediates encountered in this synthetic sequence . Laboratories pursuing analogous 5-HT1A or related GPCR-targeted programs should select the methyl ester when aqueous-phase compatibility is prioritized.

Picolinate Herbicide Intermediate Development

Substituted picolinic acid derivatives, including 6-chloro-5-methyl-substituted variants, have been disclosed as herbicidally active compounds in patents assigned to Syngenta (US 2013/0065757) and Bayer Cropscience (US 8,962,529) [2]. These patent families describe picolinic acid derivatives with pre- and post-emergence herbicidal activity for selective weed control in crops. Methyl 6-chloro-5-methylpicolinate, with its 6-chloro leaving group and ester-protected carboxylic acid, serves as a versatile late-stage diversification intermediate for generating libraries of amide, ester, and heteroaryl-substituted analogs for structure-activity relationship studies. The 98% commercial purity specification ensures that biological assay results are not confounded by impurities, while the inert-atmosphere storage requirement is readily accommodated in standard agrochemical research laboratories.

Cross-Coupling Substrate for Medicinal Chemistry

The 6-chloro substituent on the electron-deficient pyridine ring of methyl 6-chloro-5-methylpicolinate is activated toward palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. The methyl ester at the 2-position remains intact under standard cross-coupling conditions, allowing sequential functionalization: first aryl/heteroaryl introduction at the 6-position via cross-coupling, followed by ester hydrolysis or aminolysis to generate the free acid or amide. This orthogonal reactivity profile is preserved by the 5-methyl group, which blocks electrophilic substitution at that position and directs reactivity exclusively to the 6-chloro site. The compound's 2 rotatable bonds and moderate LogP of 1.95 provide adequate solubility in typical coupling solvents (THF, dioxane, DMF) while retaining sufficient lipophilicity for efficient extraction . For medicinal chemistry groups building pyridine-focused compound libraries, this intermediate provides a single starting material that can be diversified into multiple final compounds with different 6-substituents.

Analytical Reference Standard & Method Development

With a well-defined purity specification of ≥98%, full characterization data (¹H NMR, HPLC, GC, MS) available through multiple vendors, and a solid physical form at ambient temperature, methyl 6-chloro-5-methylpicolinate is suitable as a reference standard for analytical method development in pharmaceutical impurity profiling. Its predicted boiling point of 298.1±35.0 °C and density of 1.247±0.06 g/cm³ support its use as a calibration standard for GC methods targeting volatile chlorinated pyridine impurities. The compound's hazard profile (H302: harmful if swallowed; H315: causes skin irritation) is well-documented, enabling proper risk assessment for laboratory handling. Analytical laboratories seeking a characterized, high-purity chlorinated picolinate standard for LC-MS or GC-MS method validation should prioritize this compound over lower-purity positional isomers that lack comparable documentation.

Application
Selection Property
Validation Focus
5-HT1A agonist intermediate research
Ester-protected scaffold with lower LogP
Aqueous workup compatibility and polar intermediate purification
Herbicide analog library synthesis
Late-stage diversification via 6-chloro displacement
Biological assay purity and SAR reproducibility
Cross-coupling substrate for med chem
Orthogonal reactivity with 5-methyl blocking group
Pd-catalyzed coupling yield and sequential functionalization
Analytical reference standard
Characterized ≥98% purity with QC documentation
GC-MS/LC-MS method calibration and impurity profiling

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